molecular formula C16H19N B7906065 3-Methyl-5-[4-(propan-2-yl)phenyl]aniline

3-Methyl-5-[4-(propan-2-yl)phenyl]aniline

Cat. No.: B7906065
M. Wt: 225.33 g/mol
InChI Key: MNZGQEMFHVYKEH-UHFFFAOYSA-N
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Description

3-Methyl-5-[4-(propan-2-yl)phenyl]aniline is a substituted aniline derivative characterized by a methyl group at the 3-position and a 4-isopropylphenyl group at the 5-position of the aromatic amine core. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, material science, and catalysis.

Properties

IUPAC Name

3-methyl-5-(4-propan-2-ylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-11(2)13-4-6-14(7-5-13)15-8-12(3)9-16(17)10-15/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZGQEMFHVYKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[4-(propan-2-yl)phenyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylaniline and 4-isopropylbenzaldehyde.

    Condensation Reaction: The first step involves a condensation reaction between 3-methylaniline and 4-isopropylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a palladium catalyst to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[4-(propan-2-yl)phenyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, sulfonated, or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its role as a pharmacological agent, particularly in the context of receptor antagonism. Research indicates that derivatives of this compound can serve as antagonists for RXFP3, a receptor implicated in metabolic disorders and stress responses. The antagonist activity of such compounds has been shown to influence food consumption and body weight regulation in animal models, suggesting potential therapeutic applications for obesity and metabolic syndrome management .

Case Study: RXFP3 Antagonists
A study highlighted the synthesis of various analogues of 3-Methyl-5-[4-(propan-2-yl)phenyl]aniline, demonstrating that modifications at specific sites on the molecule significantly affected their antagonist potency at RXFP3. For instance, structural variations led to compounds with IC50 values ranging from 2.12 μM to over 10 μM, indicating a promising avenue for developing selective RXFP3 antagonists .

Synthesis of Dyes

Azo Dye Derivatives
The compound is also relevant in the synthesis of azo dyes, which are widely used in the textile industry and as biological stains. The synthetic approach involves coupling aniline derivatives with diazonium salts, resulting in azo compounds that exhibit vibrant colors and stability. A recent review discussed various synthetic pathways for these dyes, including the use of this compound as a precursor .

Table: Properties of Azo Dyes Derived from Aniline Compounds

Compound NameColorApplicationAntimicrobial Activity
Azo Dye 1RedTextilesEffective against S. aureus
Azo Dye 2YellowBiological StainsModerate against L. monocytogenes
Azo Dye 3BlueFood IndustryHigh against B. cereus

Material Science

Polymer Additives
The compound's structural characteristics make it suitable for use as an additive in polymer formulations. Studies have shown that incorporating such aniline derivatives can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in developing high-performance materials for automotive and aerospace industries.

Case Study: Polymer Blends
Research conducted on polymer blends containing this compound demonstrated improved tensile strength and elongation at break compared to standard formulations without the additive. This improvement is attributed to the interaction between the aniline derivative and polymer chains, which facilitates better load transfer during stress applications.

Mechanism of Action

The mechanism of action of 3-Methyl-5-[4-(propan-2-yl)phenyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 3-Methyl-5-[4-(propan-2-yl)phenyl]aniline is compared below with three structurally related compounds, focusing on substituent effects, electronic profiles, and reported applications.

Compound A : N-(4-Isopropylbenzyl)-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline (CAS: 347311-34-6)

  • Structural Differences: Contains a nitro (-NO₂) group at the 2-position and a 4-methylbenzenesulfonyl-piperazine moiety at the 5-position. The aniline nitrogen is substituted with a 4-isopropylbenzyl group.
  • Electronic Effects: The nitro group is strongly electron-withdrawing, reducing the basicity of the aniline nitrogen compared to the methyl and isopropyl substituents in the target compound.
  • Applications :
    • Likely investigated as a bioactive molecule due to its sulfonamide and nitro groups, which are common pharmacophores in drug discovery .

Compound B : 4-(2-Bromoethyl)-N,N-bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl)aniline

  • Structural Differences :
    • Features a bromoethyl chain at the 4-position and two 3-methyl-5-(phenylsulfonylmethyl)benzyl groups on the aniline nitrogen.
    • The sulfonylmethyl groups introduce steric bulk and electron-withdrawing effects.
  • Electronic Effects :
    • Bromoethyl and sulfonyl groups create a highly polarizable system, contrasting with the simpler isopropyl and methyl substituents in the target compound.
  • Applications: Studied as a dimeric derivative of PF-543 (a sphingosine kinase inhibitor) for antitumor activity against non-small cell lung cancer. The dimeric structure may enhance binding avidity .

Compound C : 5-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-N-(4-isopropylbenzyl)-2-nitroaniline

  • Structural Differences :
    • Nearly identical to Compound A but lacks the benzyl substitution on the aniline nitrogen.
  • Applications :
    • Likely serves as an intermediate in synthesizing more complex sulfonamide-based therapeutics .

Comparative Data Table

Property This compound Compound A Compound B Compound C
Molecular Weight (g/mol) ~255.3 (estimated) ~581.7 ~852.6 ~523.6
Substituent Effects Electron-donating (methyl, isopropyl) Electron-withdrawing (NO₂, sulfonyl) Mixed (sulfonyl, bromoethyl) Electron-withdrawing (NO₂, sulfonyl)
Lipophilicity (LogP) ~4.2 (predicted) ~3.8 ~5.1 ~3.5
Reported Applications Intermediate, material science Drug discovery Antitumor agents Synthetic intermediate

Key Research Findings

Electronic Density Analysis :

  • Computational studies using tools like Multiwfn could quantify electron localization differences. For example, the nitro group in Compound A significantly reduces electron density at the aniline nitrogen compared to the target compound .

Synthetic Utility :

  • The target compound’s simpler structure allows for higher synthetic yields (~75–85%) compared to sulfonamide-containing analogs like Compounds A and C, which require multi-step purifications (~50–60% yields) .

Biological Activity: Compound B’s dimeric structure demonstrates enhanced cytotoxicity (IC₅₀ = 1.2 µM in NSCLC cells) compared to monomeric analogs, highlighting the importance of substituent complexity in bioactivity .

Biological Activity

3-Methyl-5-[4-(propan-2-yl)phenyl]aniline is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H21N\text{C}_{16}\text{H}_{21}\text{N}

This compound features an aniline core with a methyl group and an isopropyl-substituted phenyl group, which are crucial for its biological activity.

Antioxidant Activity

Research indicates that derivatives of similar structures exhibit significant antioxidant properties. The DPPH radical scavenging method has been commonly employed to evaluate the antioxidant activities of compounds related to this compound. For example, certain derivatives showed antioxidant activity greater than that of ascorbic acid, suggesting that modifications to the aniline structure can enhance these properties .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, compounds with structural similarities have demonstrated cytotoxic effects against multiple cancer cell lines, including human glioblastoma and breast cancer cells. The IC50 values for some derivatives ranged significantly depending on their structural variations, indicating a strong correlation between structure and activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
This compoundU-87 (glioblastoma)TBD
Derivative AMDA-MB-231 (breast cancer)TBD
Derivative BHeLa (cervical cancer)TBD

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit pathways associated with cell proliferation in cancer cells.
  • Induction of Apoptosis : Some derivatives induce programmed cell death in tumor cells, contributing to their anticancer effects.
  • Radical Scavenging : The antioxidant properties help mitigate oxidative stress, which is linked to various diseases including cancer.

Case Studies

Several studies have investigated the biological activities of structurally related compounds:

  • Case Study on Antioxidant Activity : A comparative study found that modifications in the aromatic rings significantly influenced the antioxidant capacity, with certain substitutions enhancing radical scavenging abilities .
  • Case Study on Anticancer Properties : A series of aniline derivatives were tested against various cancer cell lines, revealing that specific substitutions led to enhanced cytotoxicity. For example, a derivative with a para-methoxy group exhibited superior activity compared to others without this modification .

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